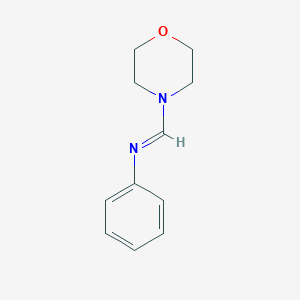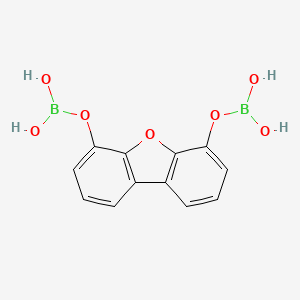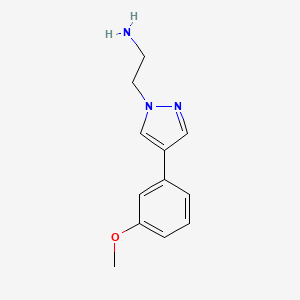
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and a methyl group attached to a phenyl ring, along with a dichloroethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methoxy-5-methylphenol.
Reaction with Dichloroacetaldehyde: The phenol is reacted with dichloroacetaldehyde under acidic conditions to form the desired product.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethanol moiety to a simpler alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include simpler alcohols.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol involves its interaction with specific molecular targets. The bromine and methoxy groups on the phenyl ring can participate in various binding interactions, while the dichloroethanol moiety can undergo metabolic transformations. These interactions and transformations can affect biological pathways and enzyme activities, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Bromo-2-methoxy-5-methylphenylboronic acid pinacol ester
- 5-Bromo-3-fluoropyridine-2-carboxylic acid
Uniqueness
1-(3-Bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol is unique due to the presence of both a bromine atom and a dichloroethanol moiety on the same molecule
Propiedades
Fórmula molecular |
C10H11BrCl2O2 |
|---|---|
Peso molecular |
314.00 g/mol |
Nombre IUPAC |
1-(3-bromo-2-methoxy-5-methylphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C10H11BrCl2O2/c1-5-3-6(8(14)10(12)13)9(15-2)7(11)4-5/h3-4,8,10,14H,1-2H3 |
Clave InChI |
QCFHMYWFFONYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Br)OC)C(C(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)

![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)


![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-](/img/structure/B14763078.png)
![(3aR,8aR)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-bis(4-fluorophenyl)-6-hydroxy-tetrahydro-6-oxide-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B14763088.png)

![(1R,3S,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one](/img/structure/B14763109.png)

![Benzoic acid, 4-[[[3-(aminoiminomethyl)phenyl]amino]methyl]-3-[[4-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzoyl]amino]-](/img/structure/B14763123.png)
![(2S)-2-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B14763130.png)


